molecular formula C12H13ClN4 B8379028 2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine

2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine

Cat. No.: B8379028
M. Wt: 248.71 g/mol
InChI Key: CHPSIQVGJZRAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-7-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C12H13ClN4/c13-12-2-1-10-11(16-12)7-9(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2

InChI Key

CHPSIQVGJZRAJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=CC(=N3)Cl)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (4.3 mL, 60.5 mmol) was added to MeOH (11 mL) at 0° C., the resulting solution was stirred at 0° C. for 30 min. To this solution, tert-butyl 4-(6-chloro-1,5-naphthyridin-3-yl)piperazine-1-carboxylate (D-18) (207 mg, 0.59 mmol, 1.0 eq) was added, and the mixture was stirred at RT for 2 h. The reaction was complete based on TLC analysis. The mixture was concentrated in vacuo to afford the desired product 2-chloro-7-(piperazin-1-yl)-1,5-naphthyridine (D-19), which was used for next reaction without further purification. 1H NMR (300 MHz, DMSO-d6) δ: 8.99 (d, J=2.7 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.59 (d, J=2.7 Hz, 1H), 7.52 (d, J=8.7 Hz, 1H), 3.68 (m, 4H), 3.22 (m, 4H); ESI-MS m/z: 249.06[M+H]+.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
tert-butyl 4-(6-chloro-1,5-naphthyridin-3-yl)piperazine-1-carboxylate
Quantity
207 mg
Type
reactant
Reaction Step Two

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